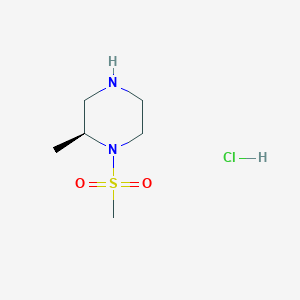

(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride

描述

属性

IUPAC Name |

(2S)-2-methyl-1-methylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTPJJDMCAZLOO-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

The chiral precursor (2S)-2-methylpiperazine is either commercially sourced or synthesized via asymmetric synthesis methods. The stereochemical integrity is crucial for the final product's biological activity.

Sulfonylation Reaction

The core step is the introduction of the methanesulfonyl group on the nitrogen atom:

- Reagents: Methanesulfonyl chloride (MsCl) is used as the sulfonylating agent.

- Reaction Conditions: Typically performed in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under cooling (0 °C to room temperature) to control reaction rate and selectivity.

- Base: A suitable base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated and drive the reaction to completion.

- Procedure: The chiral 2-methylpiperazine is dissolved in dry solvent, cooled, and methanesulfonyl chloride is added dropwise with stirring. The base is added simultaneously or sequentially to maintain pH and prevent side reactions.

Formation of Hydrochloride Salt

- After sulfonylation, the reaction mixture is quenched with aqueous hydrochloric acid or treated with HCl gas to form the hydrochloride salt.

- The salt is precipitated by addition of a non-polar solvent or by concentration, then filtered and washed.

- The hydrochloride salt form improves the compound’s solubility and stability for further use.

Representative Experimental Procedure (Literature-Informed)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve (2S)-2-methylpiperazine in dry DCM | 0 °C, inert atmosphere | Ensures moisture-free environment |

| 2 | Add triethylamine (1.1 equiv) | 0 °C | Base scavenges HCl |

| 3 | Add methanesulfonyl chloride dropwise | 0-5 °C, under stirring | Controls exotherm and selectivity |

| 4 | Stir reaction mixture at room temperature | 2-3 hours | Completion monitored by TLC or HPLC |

| 5 | Quench with aqueous HCl | 1 M HCl, 0 °C to room temp | Converts to hydrochloride salt |

| 6 | Isolate solid by filtration | Wash with cold solvent | Purification step |

| 7 | Dry under vacuum | 40 °C | Obtain pure (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride |

Analytical and Purification Details

- Purity Assessment: Confirmed by NMR (1H, 13C), LC-MS, and chiral HPLC to ensure stereochemical purity and absence of regioisomers.

- Yield: Typical yields range from 70% to 90% depending on scale and reaction optimization.

- Physical Properties: The hydrochloride salt is usually a crystalline solid with good thermal stability.

Research Findings and Optimization Notes

- The stereochemistry at the 2-position is preserved during sulfonylation due to mild reaction conditions and the absence of strong bases or high temperatures that could cause racemization.

- Using anhydrous conditions and slow addition of methanesulfonyl chloride minimizes side reactions such as over-sulfonylation or N-oxide formation.

- The choice of base affects the reaction rate and selectivity; triethylamine is preferred for its moderate basicity and ease of removal.

- Formation of the hydrochloride salt is essential for isolating the compound in a stable and pure form, facilitating further pharmaceutical development.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting Material | (2S)-2-methylpiperazine | Chiral, enantiomerically pure |

| Sulfonylating Agent | Methanesulfonyl chloride | Fresh, anhydrous |

| Solvent | Dichloromethane or tetrahydrofuran | Dry, inert atmosphere preferred |

| Base | Triethylamine or pyridine | 1.1–1.2 equivalents |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2–3 hours | Monitored by TLC or HPLC |

| Workup | Aqueous HCl quench, filtration | Forms hydrochloride salt |

| Yield | 70–90% | Dependent on scale and purification |

| Purity Analysis | NMR, LC-MS, chiral HPLC | Confirms structure and stereochemistry |

化学反应分析

Types of Reactions

(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Piperazine derivatives.

Substitution: Various substituted piperazine compounds depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of piperazine, including (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, exhibit promising anticancer properties. A study demonstrated that piperazine derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's sulfonyl group enhances its ability to interact with biological targets, making it a candidate for further development as an anticancer agent .

Neuropharmacology

The compound is also being investigated for its effects on the central nervous system. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary studies have shown that piperazine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression .

Biological Research

Enzyme Inhibition Studies

this compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has been found to act as an inhibitor of certain kinases, which play a crucial role in cell signaling and metabolism. This inhibitory action can be leveraged in drug design to develop specific inhibitors for therapeutic use against diseases like cancer and diabetes .

Cell Culture Applications

In vitro studies utilizing this compound have shown its effectiveness in promoting cell viability and proliferation in specific cell lines. It has been used as a supplement in culture media for various types of cells, enhancing growth rates and overall health of the cultures. This application is particularly useful in pharmacological testing and toxicology studies .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for anxiolytic effects in animal models. Behavioral assays showed that administration of this compound resulted in reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

作用机制

The mechanism of action of (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

相似化合物的比较

Structural and Stereochemical Comparisons

Key Compounds:

Notes:

- The (2S) and (2R) enantiomers () exhibit identical molecular formulas but differ in stereochemistry, which may lead to divergent receptor-binding affinities.

- 4-(Methylsulfonyl)piperazin-1-ium chloride () demonstrates the impact of sulfonyl group positioning on crystal packing and hydrogen-bonding networks.

Physicochemical Properties

Notes:

- The hydrochloride salt form improves aqueous solubility across all compounds.

- Stability data for (2S)-1-methanesulfonyl-2-methylpiperazine HCl may parallel its (2R)-enantiomer, which has hazard statements (H302, H312, etc.) indicating moderate toxicity .

生物活性

(2S)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is a synthetic compound characterized by its piperazine structure, which includes a methanesulfonyl group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and neurological contexts. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 174.26 g/mol. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

- Neurotransmission Modulation : The compound may interact with specific biological targets related to neurotransmission and cellular signaling pathways, although detailed mechanisms remain under investigation.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to act similarly to other piperazine derivatives. Compounds in this class often function as enzyme inhibitors or modulators of ion channels. The methanesulfonyl group is known to participate in nucleophilic substitution reactions, potentially allowing the compound to influence various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylpiperazine | Piperazine derivative | Lacks sulfonyl group; primarily used as a building block in synthesis. |

| Methanesulfonamide | Sulfonamide derivative | Contains a sulfonamide group; used as an antibiotic. |

| 4-Methylpiperidine | Piperidine derivative | Lacks methanesulfonyl group; shows different biological activity profile. |

The structural features of this compound enhance both solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to piperazine derivatives. For instance, research on piperazine-based compounds has shown promising results in treating infections caused by various pathogens .

In a notable study, compounds similar to (2S)-1-methanesulfonyl-2-methylpiperazine were tested for their efficacy against parasitic infections, demonstrating significant macrofilaricidal and microfilaricidal activities. These findings suggest that further exploration into the therapeutic potentials of this compound could yield valuable insights into its applications in infectious disease treatment.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate how this compound interacts at the molecular level with enzymes or receptors. Preliminary findings suggest that it may modulate specific pathways, although comprehensive understanding requires further research.

常见问题

Basic Research Questions

Q. How can the synthesis of (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride be optimized to enhance yield and enantiomeric purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., toluene or acetonitrile), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine). Monitor reaction progress using HPLC to track intermediate formation and final product purity. Chiral resolution can be achieved via chiral column chromatography or recrystallization with enantiomerically pure counterions. Reference synthetic protocols for similar piperazine derivatives, such as refluxing with triethylamine to minimize racemization .

Q. What spectroscopic and chromatographic techniques are most effective for structural confirmation and chirality analysis?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., methanesulfonyl and methyl groups) and stereochemistry.

- HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Validate methods using reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to potential respiratory and skin irritation (based on Safety Data Sheets for structurally related piperazines) .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during large-scale synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to bias the reaction pathway toward the (2S)-enantiomer.

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can be separated via fractional crystallization .

Q. What experimental approaches are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C). Monitor degradation products via UPLC-QTOF-MS.

- pH-Solubility Profiling : Use shake-flask methods to measure solubility in buffers (pH 1–12) and correlate with stability trends. ESOL LogS calculations can predict aqueous solubility .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Model interactions using software like AutoDock Vina to predict binding affinities with target proteins (e.g., serotonin or dopamine receptors).

- In Vitro Assays : Conduct radioligand binding assays or fluorescence polarization to measure competitive inhibition. Reference piperazine-based standards (e.g., MBZP hydrochloride) for comparative analysis .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility or LogP)?

- Methodological Answer :

- Comparative Validation : Replicate experiments using standardized conditions (e.g., USP/EP guidelines for solubility testing).

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict properties and cross-validate with experimental data .

Q. What strategies are recommended for interpreting conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple sources, adjusting for variables like assay type (e.g., cell-based vs. cell-free) and purity thresholds (>95%).

- Dose-Response Curves : Re-evaluate potency (EC/IC) using uniform protocols to resolve outliers .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。